Dinonadecanoin
Overview
Description
Its molecular formula is C41H80O5, and it has a molecular weight of 653.07 g/mol . This compound is often used as a lipid standard in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinonadecanoin can be synthesized through the esterification of glycerol with nonadecanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as catalysts is also explored to achieve higher selectivity and milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Dinonadecanoin undergoes various chemical reactions, including:
Oxidation: The ester groups in this compound can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield glycerol and nonadecanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Oxidation: Nonadecanoic acid and glycerol derivatives.
Reduction: Nonadecanol and glycerol derivatives.
Hydrolysis: Glycerol and nonadecanoic acid.
Scientific Research Applications
Dinonadecanoin has several scientific research applications, including:
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of dinonadecanoin involves its interaction with lipid metabolic pathways. As a diacylglycerol, it can be incorporated into cellular membranes and influence membrane fluidity and function. It may also serve as a substrate for lipases, leading to the release of nonadecanoic acid and glycerol, which can further participate in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Monononadecanoin: Contains only one nonadecanoic acid moiety.
Trinonadecanoin: Contains three nonadecanoic acid moieties.
Glyceryl trinonadecanoate: Another triglyceride with three nonadecanoic acid moieties
Uniqueness
Dinonadecanoin is unique due to its specific structure as a diacylglycerol with two nonadecanoic acid moieties. This structure imparts distinct physical and chemical properties, making it suitable for specific analytical and industrial applications. Its ability to form stable emulsions and its biocompatibility also distinguish it from other similar compounds .
Properties
IUPAC Name |
(2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-37-39(42)38-46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZCJVIEISRCQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(19:0/0:0/19:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0094074 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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